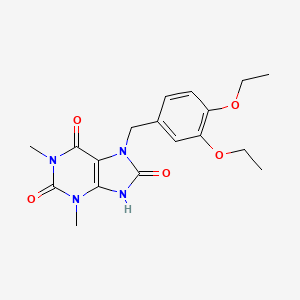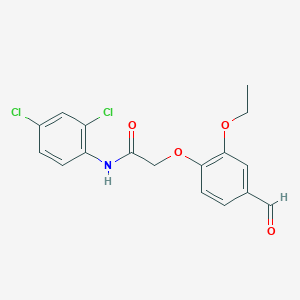![molecular formula C18H17Cl3N2O2 B3609900 3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B3609900.png)
3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide
Übersicht
Beschreibung
3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from degeneration.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide involves the inhibition of specific molecular pathways that are involved in disease progression. This compound targets the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. By inhibiting this receptor, this compound reduces the activity of dopamine neurons, which leads to a decrease in the release of dopamine. This mechanism of action has been extensively studied in scientific research studies, and the results have shown that this compound has a high affinity for the dopamine D3 receptor.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been reported in scientific research studies. This compound has been shown to reduce the release of dopamine in the brain, which leads to a decrease in the activity of dopamine neurons. This effect has been linked to the therapeutic potential of this compound in various diseases such as addiction, Parkinson's disease, and schizophrenia. In addition, this compound has been shown to reduce the activity of the immune system, which has potential therapeutic applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide has several advantages and limitations for lab experiments. One of the advantages is that this compound has a high affinity for the dopamine D3 receptor, which makes it a potent inhibitor of dopamine neurotransmission. This property has potential therapeutic applications in various diseases such as addiction, Parkinson's disease, and schizophrenia. However, one of the limitations of this compound is that it has poor solubility in water, which makes it difficult to administer in vivo. This limitation has been addressed in scientific research studies by using various formulation techniques to improve the solubility of the compound.
Zukünftige Richtungen
There are several future directions for the scientific research of 3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide. One of the future directions is to investigate the potential therapeutic applications of this compound in other diseases such as depression, anxiety, and bipolar disorder. Another future direction is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more potent and selective inhibitors of dopamine neurotransmission. In addition, future studies may focus on improving the solubility and bioavailability of this compound, which may lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies for its potential therapeutic applications. This compound has a high affinity for the dopamine D3 receptor, which makes it a potent inhibitor of dopamine neurotransmission. The biochemical and physiological effects of this compound have been extensively studied, and the results have shown that this compound has potential therapeutic applications in various diseases such as addiction, Parkinson's disease, and schizophrenia. However, there are several limitations to the use of this compound in lab experiments, and future studies may focus on improving the solubility and bioavailability of the compound.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(3-chloro-2-pyrrolidin-1-ylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O2/c1-25-17-12(9-11(19)10-14(17)21)18(24)22-15-6-4-5-13(20)16(15)23-7-2-3-8-23/h4-6,9-10H,2-3,7-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRMLLAZTYURQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(3,4-dichlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3609820.png)

![4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3609831.png)
![3-[1-(2,5-dichlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3609835.png)
![2-cyclohexyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3609847.png)
![2-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3609853.png)

![6,8-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3609862.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3609866.png)

![N-(2-chlorophenyl)-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3609910.png)
![4-fluoro-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3609914.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3609917.png)
![2-acetyl-1-(ethylthio)-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B3609930.png)